REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][C:9]([CH3:13])(O)[C:10]#[N:11]>C(OCC)(=O)C>[CH3:8][C:9]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([CH3:13])[C:10]#[N:11]
|
Name
|
|
Quantity
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0.931 g
|
Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
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Name
|
|
Quantity
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40 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Type
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CUSTOM
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Details
|
stirred for 20 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
|
Details
|
to reflux
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Type
|
CUSTOM
|
Details
|
After being cold to room temperature
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Type
|
WASH
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Details
|
washed with cold water (2×30 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to dryness
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)(C)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.4 mmol | |
AMOUNT: MASS | 1.51 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |